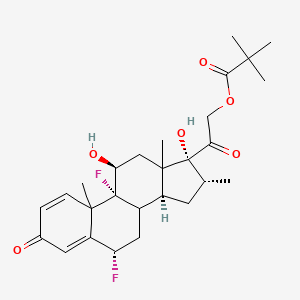

Flumethasonpivalat

Übersicht

Beschreibung

Flumethasonpivalat ist ein synthetisches Glukokortikoid-Kortikosteroid und ein Kortikosteroid-Ester. Es ist der 21-Acetatester von Flumethason. Diese Verbindung ist bekannt für ihre entzündungshemmenden, antipruritischen und vasokonstriktiven Eigenschaften, wodurch sie in verschiedenen medizinischen Anwendungen nützlich ist .

Wissenschaftliche Forschungsanwendungen

Flumetasone pivalate has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of glucocorticoid receptor binding and activity.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Applied in the treatment of inflammatory and allergic conditions, as well as in dermatology for its anti-inflammatory properties.

Industry: Utilized in the formulation of topical creams and ointments for its therapeutic effects

Wirkmechanismus

Target of Action

Flumethasone pivalate is a glucocorticoid receptor agonist . The primary targets of this compound are the glucocorticoid receptors located in the cytoplasm of cells . These receptors play a crucial role in the regulation of gene transcription, leading to various downstream effects that contribute to the compound’s anti-inflammatory, antipruritic, and vasoconstrictive properties .

Mode of Action

Flumethasone pivalate interacts with its targets, the glucocorticoid receptors, by binding to them . This binding forms a complex that translocates to the nucleus, causing a variety of genetic activations and repressions . The interaction with the glucocorticoid receptors results in the inhibition of pro-inflammatory proteins and the promotion of anti-inflammatory proteins .

Biochemical Pathways

The anti-inflammatory action of flumethasone pivalate is thought to involve lipocortins and phospholipase A2 inhibitory proteins . These proteins result in the inhibition of arachidonic acid, which controls the biosynthesis of prostaglandins and leukotrienes . These substances are involved in the inflammatory response, so their inhibition leads to a decrease in inflammation .

Result of Action

The result of flumethasone pivalate’s action is a prompt decrease in inflammation, exudation, and itching at the site of application . This is due to its anti-inflammatory, antipruritic, and vasoconstrictive properties . By reducing inflammation and itching, flumethasone pivalate helps to alleviate the symptoms of skin conditions such as contact dermatitis, atopic dermatitis, eczema, psoriasis, and diaper rash .

Biochemische Analyse

Biochemical Properties

Flumethasone pivalate plays a significant role in biochemical reactions due to its corticosteroid nature. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with glucocorticoid receptors, where flumethasone pivalate acts as an agonist . This interaction leads to the activation or repression of specific genes involved in inflammatory responses. Additionally, flumethasone pivalate inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid, thereby reducing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Cellular Effects

Flumethasone pivalate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In immune cells, flumethasone pivalate suppresses the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation . It also affects keratinocytes by inhibiting their proliferation and promoting differentiation, which is beneficial in treating hyperproliferative skin disorders . Furthermore, flumethasone pivalate can modulate the activity of fibroblasts, reducing collagen synthesis and preventing excessive scar formation .

Molecular Mechanism

The molecular mechanism of flumethasone pivalate involves its binding to glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses. Flumethasone pivalate also inhibits the activity of phospholipase A2 and other enzymes involved in the biosynthesis of pro-inflammatory mediators . Additionally, it induces the expression of anti-inflammatory proteins such as lipocortins, which further contribute to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of flumethasone pivalate can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that flumethasone pivalate maintains its anti-inflammatory activity for extended periods when stored under appropriate conditions . Prolonged exposure to light and heat can lead to degradation and reduced efficacy . In vitro and in vivo studies have demonstrated that flumethasone pivalate can exert long-term effects on cellular function, including sustained suppression of inflammatory responses and modulation of gene expression .

Dosage Effects in Animal Models

The effects of flumethasone pivalate vary with different dosages in animal models. At low doses, flumethasone pivalate effectively reduces inflammation and alleviates symptoms of skin disorders without causing significant adverse effects . At high doses, it can lead to toxic effects such as skin thinning, delayed wound healing, and suppression of the hypothalamic-pituitary-adrenal axis . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and exceeding this dose can result in adverse effects .

Metabolic Pathways

Flumethasone pivalate is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. It is metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 . The metabolic process involves hydroxylation and reduction reactions, leading to the formation of inactive metabolites that are excreted via the kidneys . Flumethasone pivalate can also affect metabolic flux by modulating the levels of certain metabolites involved in inflammatory and immune responses .

Transport and Distribution

Flumethasone pivalate is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature . Once inside the cell, it binds to glucocorticoid receptors and is transported to the nucleus . Flumethasone pivalate can also interact with specific transporters and binding proteins that facilitate its distribution to target tissues . The localization and accumulation of flumethasone pivalate in inflamed tissues contribute to its therapeutic effects .

Subcellular Localization

The subcellular localization of flumethasone pivalate is primarily in the cytoplasm and nucleus. Upon entering the cell, flumethasone pivalate binds to glucocorticoid receptors in the cytoplasm . The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression . Flumethasone pivalate may also undergo post-translational modifications that influence its activity and function within specific cellular compartments . The targeting signals and interactions with other proteins play a crucial role in directing flumethasone pivalate to its site of action .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Flumethasonpivalat wird durch Veresterung von Flumethason mit Pivalinsäure synthetisiert. Die Reaktion beinhaltet typischerweise die Verwendung eines geeigneten Katalysators und Lösungsmittels unter kontrollierten Temperatur- und Druckbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

In industriellen Umgebungen beinhaltet die Herstellung von this compound großtechnische Veresterungsprozesse. Die Reaktionsbedingungen werden optimiert, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Das Produkt wird dann mit chromatographischen Verfahren gereinigt, um pharmazeutische Standards zu erfüllen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung oxidierter Produkte führt.

Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung spezifischer Reagenzien und Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung in Studien zur Bindung und Aktivität von Glukokortikoidrezeptoren verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Genexpression.

Medizin: Anwendung bei der Behandlung von Entzündungen und allergischen Erkrankungen sowie in der Dermatologie aufgrund seiner entzündungshemmenden Eigenschaften.

Industrie: Wird in der Formulierung von topischen Cremes und Salben für seine therapeutische Wirkung eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Glukokortikoidrezeptoren im Zytoplasma. Diese Bindung führt zur Aktivierung oder Unterdrückung spezifischer Gene, die an Entzündungs- und Immunreaktionen beteiligt sind. Die Verbindung verringert die Funktion des Lymphsystems, reduziert Immunglobulin- und Komplementkonzentrationen und interferiert mit der Antigen-Antikörper-Bindung .

Analyse Chemischer Reaktionen

Types of Reactions

Flumetasone pivalate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Flumethason: Die Stammverbindung von Flumethasonpivalat, die in ähnlichen medizinischen Anwendungen eingesetzt wird.

Betamethason: Ein weiteres Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften.

Dexamethason: Bekannt für seine starken entzündungshemmenden und immunsuppressiven Wirkungen.

Einzigartigkeit

This compound ist aufgrund seiner veresterten Form einzigartig, was seine Stabilität erhöht und seine entzündungshemmende Wirkung an der Applikationsstelle lokalisiert. Diese Eigenschaft macht es besonders effektiv in topischen Formulierungen .

Eigenschaften

IUPAC Name |

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36F2O6/c1-14-9-16-17-11-19(28)18-10-15(30)7-8-24(18,5)26(17,29)20(31)12-25(16,6)27(14,34)21(32)13-35-22(33)23(2,3)4/h7-8,10,14,16-17,19-20,31,34H,9,11-13H2,1-6H3/t14-,16+,17+,19+,20+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRMHDSINXPDHB-OJAGFMMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36F2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.07e-02 g/L | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2002-29-1 | |

| Record name | Flumethasone pivalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2002-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumethasone pivalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002002291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flumetasone 21-pivalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUMETHASONE PIVALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DV09X6F21 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219 °C (base only) | |

| Record name | Flumethasone Pivalate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014801 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

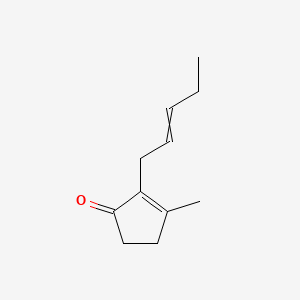

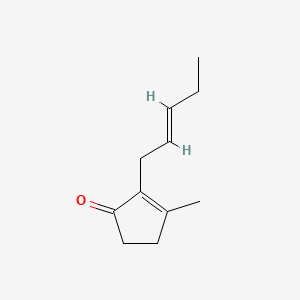

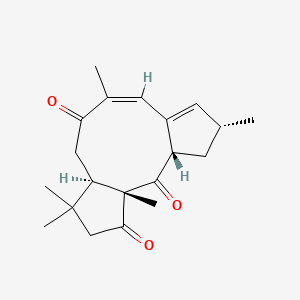

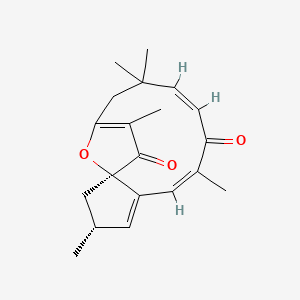

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does flumethasone pivalate exert its anti-inflammatory effects?

A: Flumethasone pivalate, like other glucocorticoids, binds to specific glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the formation of a complex that translocates to the nucleus and interacts with DNA, modulating the transcription of various genes involved in inflammation. This results in the inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes, and the suppression of inflammatory cell migration and activity. [, ]

Q2: What is the molecular formula and weight of flumethasone pivalate?

A: The molecular formula of flumethasone pivalate is C27H36F2O6, and its molecular weight is 494.57 g/mol. [, ]

Q3: Are there any spectroscopic methods used to characterize flumethasone pivalate?

A: Yes, high-pressure liquid chromatography (HPLC) is commonly employed for the specific and rapid assay of flumethasone pivalate in creams and ointments. [] Additionally, UV spectrophotometry has been used for its quantification, particularly in combination with clioquinol. []

Q4: How stable is flumethasone pivalate in different formulations?

A: Research suggests that flumethasone pivalate exhibits good stability in various topical formulations, including creams, ointments, and lotions. [, ] The specific excipients used in the formulation can influence its stability.

Q5: What formulation strategies are employed to enhance the stability or delivery of flumethasone pivalate?

A: The incorporation of flumethasone pivalate into a paste formulation containing titanium dioxide as a colloidal powder has been shown to enhance its efficacy, potentially due to improved stability and drug delivery. []

Q6: What is known about the absorption of flumethasone pivalate after topical application?

A: While generally considered a topical corticosteroid with limited systemic absorption, studies have shown that flumethasone pivalate can be absorbed systemically, particularly when applied under occlusive dressings or to large areas of damaged skin. [, ]

Q7: Can topical flumethasone pivalate lead to adrenocortical suppression?

A: While some studies suggest a low risk of adrenal suppression, research has demonstrated that applying flumethasone pivalate cream (0.03%) under occlusive dressings to the entire body can lead to adrenocortical suppression in patients with severe exfoliative dermatitis. [] Similarly, a study on infants with seborrheic dermatitis treated with flumethasone pivalate 0.02% showed a significant decrease in mean plasma cortisol levels, highlighting the possibility of pituitary/adrenocortical inhibition. []

Q8: What dermatological conditions is flumethasone pivalate used to treat?

A: Flumethasone pivalate is indicated for the treatment of various corticosteroid-responsive dermatoses, including eczema, atopic dermatitis, psoriasis, and seborrheic dermatitis in infants. [, , , ]

Q9: How does the efficacy of flumethasone pivalate compare to other topical corticosteroids?

A: Clinical trials comparing flumethasone pivalate with other topical corticosteroids like betamethasone dipropionate, fluocinolone acetonide, and hydrocortisone have shown varying results. Some studies demonstrated superior efficacy of flumethasone pivalate, while others indicated comparable or slightly lower efficacy. [, , , ]

Q10: What is the efficacy of flumethasone pivalate combined with other agents?

A: Combining flumethasone pivalate with clioquinol, an antibacterial and antifungal agent, has shown effectiveness in treating various skin conditions, including otitis externa and inflammatory dermatoses complicated by bacterial or fungal infections. [, , ] Similarly, a combination with salicylic acid proved beneficial in treating psoriasis, possibly due to the combined anti-inflammatory, squamolytic, and keratoplastic actions. []

Q11: What are the potential adverse effects of flumethasone pivalate?

A: As with other topical corticosteroids, prolonged or excessive use of flumethasone pivalate can lead to local side effects such as skin atrophy, telangiectasia, hypopigmentation, and striae. [, ]

Q12: Are there any reported cases of allergic contact dermatitis caused by flumethasone pivalate?

A: Yes, although rare, allergic contact dermatitis to flumethasone pivalate has been reported. []

Q13: How is flumethasone pivalate quantified in pharmaceutical formulations?

A: High-performance liquid chromatography (HPLC) is commonly employed for the quantification of flumethasone pivalate in creams and ointments, ensuring quality control and compliance with regulatory standards. [, , ]

Q14: What other analytical techniques are used to characterize flumethasone pivalate?

A: Thin-layer chromatography (TLC) is used as a simple and cost-effective method for the qualitative analysis of flumethasone pivalate in creams. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)